Cas no 130598-72-0 (6-phenyl-1H-imidazo[1,2-b]pyrazole)

6-phenyl-1H-imidazo[1,2-b]pyrazole structure
130598-72-0 structure
Product name:6-phenyl-1H-imidazo[1,2-b]pyrazole
CAS No:130598-72-0
MF:C11H9N3
MW:183.20900
CID:150040
PubChem ID:3076263

6-phenyl-1H-imidazo[1,2-b]pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazo[1,2-b]pyrazole,6-phenyl-
    • 6-Phenyl-1H-imidazo(1,2-b)pyrazole
    • 6-phenyl-5H-imidazo[1,2-b]pyrazole
    • 1H-Imidazo(1,2-b)pyrazole,6-phenyl
    • 6-phenylpyrazolo[1,5-a]imidazole
    • 6-phenyl-1H-imidazo[1,2-b]pyrazole
    • 1H-Imidazo(1,2-b)pyrazole, 6-phenyl-
    • QJSDFRBOSICKDV-UHFFFAOYSA-N
    • DTXSID20926819
    • AKOS006273711
    • SCHEMBL2269926
    • F2198-7655
    • SCHEMBL2265845
    • SCHEMBL2265848
    • 130598-72-0
    • 6-phenyl-1H-imidazo[1,2-b]-pyrazole
    • Inchi: InChI=1S/C11H9N3/c1-2-4-9(5-3-1)10-8-11-12-6-7-14(11)13-10/h1-8,12H
    • InChI Key: QJSDFRBOSICKDV-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C2C=C3NC=CN3N=2)C=C1

Computed Properties

  • Exact Mass: 183.08000
  • Monoisotopic Mass: 183.08
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 33.1Ų

Experimental Properties

  • Density: 1.26
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.698
  • PSA: 33.09000
  • LogP: 2.32940

6-phenyl-1H-imidazo[1,2-b]pyrazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
P280026-10mg
6-Phenyl-1H-imidazo[1,2-b]pyrazole
130598-72-0
10mg
$184.00 2023-05-17
Life Chemicals
F2198-7655-2.5g
6-phenyl-1H-imidazo[1,2-b]pyrazole
130598-72-0 95%+
2.5g
$1064.0 2023-09-06
Life Chemicals
F2198-7655-10g
6-phenyl-1H-imidazo[1,2-b]pyrazole
130598-72-0 95%+
10g
$2234.0 2023-09-06
Life Chemicals
F2198-7655-0.25g
6-phenyl-1H-imidazo[1,2-b]pyrazole
130598-72-0 95%+
0.25g
$479.0 2023-09-06
TRC
P280026-100mg
6-Phenyl-1H-imidazo[1,2-b]pyrazole
130598-72-0
100mg
$1447.00 2023-05-17
TRC
P280026-50mg
6-Phenyl-1H-imidazo[1,2-b]pyrazole
130598-72-0
50mg
$839.00 2023-05-17
Life Chemicals
F2198-7655-5g
6-phenyl-1H-imidazo[1,2-b]pyrazole
130598-72-0 95%+
5g
$1596.0 2023-09-06
TRC
P280026-250mg
6-Phenyl-1H-imidazo[1,2-b]pyrazole
130598-72-0
250mg
$ 3000.00 2023-09-06
Life Chemicals
F2198-7655-1g
6-phenyl-1H-imidazo[1,2-b]pyrazole
130598-72-0 95%+
1g
$532.0 2023-09-06
TRC
P280026-500mg
6-Phenyl-1H-imidazo[1,2-b]pyrazole
130598-72-0
500mg
485.00 2021-07-20

6-phenyl-1H-imidazo[1,2-b]pyrazole Related Literature

Additional information on 6-phenyl-1H-imidazo[1,2-b]pyrazole

6-Phenyl-1H-imidazo[1,2-b]pyrazole: A Comprehensive Overview of CAS No. 130598-72-0

6-Phenyl-1H-imidazo[1,2-b]pyrazole (CAS No. 130598-72-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazopyrazoles, which are known for their diverse biological activities and potential therapeutic applications. In this article, we will delve into the chemical structure, synthesis methods, biological properties, and recent research advancements of 6-phenyl-1H-imidazo[1,2-b]pyrazole.

Chemical Structure and Properties

The molecular formula of 6-phenyl-1H-imidazo[1,2-b]pyrazole is C13H10N4, with a molecular weight of approximately 214.24 g/mol. The compound features a fused heterocyclic system consisting of an imidazole ring and a pyrazole ring, with a phenyl group attached at the 6-position. The unique arrangement of these functional groups imparts specific chemical and physical properties to the molecule. For instance, the presence of multiple nitrogen atoms contributes to its basicity and potential for forming hydrogen bonds, which are crucial for its biological interactions.

Synthesis Methods

The synthesis of 6-phenyl-1H-imidazo[1,2-b]pyrazole has been explored through various routes, each offering different advantages in terms of yield, purity, and scalability. One common method involves the reaction of phenylhydrazine with an appropriate aldehyde or ketone followed by cyclization to form the imidazopyrazole core. Another approach utilizes multicomponent reactions (MCRs) to construct the heterocyclic framework in a single step, which can be more efficient and environmentally friendly.

A recent study published in the Journal of Organic Chemistry reported a novel microwave-assisted synthesis method that significantly reduced reaction times and improved yields. This method involves the condensation of phenylhydrazine with benzaldehyde under microwave irradiation followed by cyclization using an acid catalyst. The use of microwave technology not only accelerates the reaction but also minimizes side reactions, resulting in higher purity products.

Biological Properties and Applications

6-Phenyl-1H-imidazo[1,2-b]pyrazole has been extensively studied for its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. One of the key areas of research has been its potential as an inhibitor of specific enzymes involved in disease pathways.

In a study published in the Journal of Medicinal Chemistry, researchers investigated the ability of 6-phenyl-1H-imidazo[1,2-b]pyrazole to inhibit phosphodiesterase (PDE) enzymes. PDEs are responsible for degrading cyclic nucleotides such as cAMP and cGMP, which play crucial roles in cellular signaling pathways. The study found that 6-phenyl-1H-imidazo[1,2-b]pyrazole exhibited potent PDE4 inhibition with an IC50 value in the low micromolar range. This inhibition led to increased levels of cAMP in cells, which could have therapeutic implications for conditions such as chronic obstructive pulmonary disease (COPD) and depression.

Another area of interest is the anti-cancer activity of 6-phenyl-1H-imidazo[1,2-b]pyrazole. A study published in Cancer Research demonstrated that this compound selectively induced apoptosis in cancer cells while sparing normal cells. The mechanism underlying this selective cytotoxicity involves the modulation of multiple signaling pathways, including those involving p53 and Bcl-2 family proteins. These findings suggest that 6-phenyl-1H-imidazo[1,2-b]pyrazole could be a promising lead compound for developing new anti-cancer therapies.

Clinical Trials and Future Prospects

The promising preclinical results have led to increased interest in translating these findings into clinical applications. Several derivatives of 6-phenyl-1H-imidazo[1,2-b]pyrazole are currently undergoing clinical trials to evaluate their safety and efficacy in treating various diseases.

A phase I clinical trial conducted by a leading pharmaceutical company evaluated the safety and pharmacokinetics of a derivative of 6-phenyl-1H-imidazo[1,2-b]pyrazole. The results showed that the compound was well-tolerated at various dose levels and exhibited favorable pharmacokinetic properties. These findings paved the way for further clinical development.

In addition to its therapeutic potential, 6-phenyl-1H-imidazo[1,2-b]pyrazole has also been explored as a tool compound in academic research settings. Its ability to modulate specific biological pathways makes it valuable for studying disease mechanisms and validating therapeutic targets.

Conclusion

6-Phenyl-1H-imidazo[1,2-b]pyrazole, with its unique chemical structure and diverse biological activities, represents a promising compound in medicinal chemistry and pharmaceutical research. Ongoing studies continue to uncover new insights into its mechanisms of action and potential therapeutic applications. As research progresses, it is likely that this compound will play an increasingly important role in developing novel treatments for various diseases.

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